N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride
Overview
Description
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes an aminoethoxy group, a phenyl ring, and two methanesulfonyl groups. It is often used in various chemical and biological studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Aminoethoxy Intermediate: The initial step involves the reaction of 4-nitrophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 4-(2-aminoethoxy)phenol.
Sulfonation: The next step is the sulfonation of the aminoethoxy intermediate. This is achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the nitro group (if present) to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)methanesulfonamide: Lacks the aminoethoxy group, making it less versatile in certain reactions.
N-(4-(2-hydroxyethoxy)phenyl)methanesulfonamide: Contains a hydroxyethoxy group instead of an aminoethoxy group, affecting its reactivity and applications.
N-(4-(2-aminoethoxy)phenyl)sulfonamide: Lacks the second methanesulfonyl group, which may reduce its potency in enzyme inhibition.
Uniqueness
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride is unique due to its dual methanesulfonyl groups and aminoethoxy substitution, which confer distinct chemical and biological properties. These features make it a valuable compound for diverse research applications, particularly in the development of enzyme inhibitors and therapeutic agents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]-N-methylsulfonylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S2.ClH/c1-18(13,14)12(19(2,15)16)9-3-5-10(6-4-9)17-8-7-11;/h3-6H,7-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOTVOQQKBYYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)OCCN)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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